molecular formula C14H12O2S B11724208 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid

Cat. No.: B11724208
M. Wt: 244.31 g/mol
InChI Key: GYILLEGDYCMKQG-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid is a prop-2-enoic acid derivative featuring a thiophen-2-yl group at position 2 and a 3-methylphenyl group at position 2. The presence of the thiophene ring introduces electron-rich properties, while the carboxylic acid group enables hydrogen bonding and salt formation .

Properties

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C14H12O2S/c1-10-4-2-5-11(8-10)9-12(14(15)16)13-6-3-7-17-13/h2-9H,1H3,(H,15,16)

InChI Key

GYILLEGDYCMKQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=C(C2=CC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated thiophene under the influence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign organoboron reagents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with 3-Methylcinnamic Acid (CAS 3029-79-6)

Structural Differences :

  • 3-Methylcinnamic Acid : Contains a phenyl ring substituted with a 3-methyl group and a carboxylic acid group. Lacks the thiophene moiety .
  • Target Compound : Replaces the phenyl ring in cinnamic acid with a thiophen-2-yl group, adding a 3-methylphenyl substituent.

Physicochemical Properties :

Property 3-Methylcinnamic Acid Target Compound (Theoretical)
Molecular Formula C₁₀H₁₀O₂ C₁₄H₁₂O₂S
Molecular Weight (g/mol) 162.19 ~252.31
Functional Groups Carboxylic acid, phenyl Carboxylic acid, thiophene, 3-methylphenyl

Electronic Effects :

Comparison with Thiophene-Containing Pharmaceuticals

lists compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, which share the thiophen-2-yl group but feature amine/alcohol groups instead of carboxylic acid.

Key Differences :

Compound Functional Group Potential Application
Target Compound Carboxylic acid Anti-inflammatory agents
a3-(Methylamino)-1-(thiophen-2-yl)... Amine, alcohol CNS-targeting drugs

Comparison with 3-Acetylthio-2-methylpropionic Acid ()

The acetylthio group may improve metabolic stability but reduces aromatic conjugation, affecting electronic properties .

Biological Activity

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid, also known as a type of chalcone derivative, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a prop-2-enoic acid moiety, which contribute to its unique biological activities. Its structure can be represented as follows:

C15H14O2S\text{C}_{15}\text{H}_{14}\text{O}_2\text{S}

1. Antimicrobial Activity

Research has shown that derivatives of thiophene-based compounds exhibit significant antimicrobial properties. For instance, studies indicate that some chalcone derivatives possess potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
This compound4.0Antibacterial against E. coli
Chalcone Derivative A2.5Antibacterial against MRSA
Chalcone Derivative B1.0Antifungal against Candida albicans

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various in vitro studies. It inhibits the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases.

Mechanism of Action:

  • Inhibition of NF-kB signaling pathway.
  • Suppression of COX-2 expression.

3. Antioxidant Activity

Studies have indicated that this compound exhibits antioxidant activity, which helps in reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In another research article, the anti-inflammatory effects were assessed using murine models of inflammation. The compound was found to reduce edema and inflammatory markers significantly compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases .

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